5,6,7,8-Tetrahydro-1-naphthol
Overview
Description
5,6,7,8-Tetrahydro-1-naphthol is a chemical compound that has garnered interest due to its potential applications in various fields of chemistry and pharmacology. It serves as a core structure for the synthesis of biologically active compounds and has been the subject of several synthetic methodologies aimed at improving its accessibility and functionalization.
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydronaphthols has been achieved through various methods. One approach involves the regioselective and chemoselective reduction of naphthols using hydrosilane in methanol, which preserves functional phenol scaffolds and avoids the formation of unwanted byproducts . Another method includes microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles, which has been used to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines . Additionally, the synthesis of methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine has been reported, which involves chemical modification of pyridine derivatives and a condensation pathway .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydro-1-naphthol is characterized by its tetrahydronaphthol core, which can be further functionalized to create a variety of derivatives. This core structure has been utilized to synthesize conformationally-restricted analogs of pharmacologically active compounds, such as 2-(3-pyridyl)ethylamine . The versatility of the tetrahydronaphthol core allows for the creation of diverse libraries of compounds with potential biological activities .
Chemical Reactions Analysis
The chemistry of 5,6,7,8-tetrahydro-1-naphthol and its derivatives is rich and varied. For instance, the tetrahydro-1,6-naphthyridine scaffold has been exploited for library synthesis, with reactions such as urea, amide, and sulfonamide formations being employed to generate a collection of compounds. This library was subsequently screened for antituberculosis activity, leading to the identification of three lead compounds . Furthermore, an efficient method for synthesizing CF3-substituted tetrahydro-1,7-naphthyridines has been developed, which includes a cyclobutene ring-opening reaction followed by heterocyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydro-1-naphthol derivatives are influenced by their molecular structure and the substituents attached to the core. The regioselective and chemoselective synthesis methods allow for the retention of sensitive functionalities, which can impact the compound's reactivity and solubility . The ability to introduce various functional groups also enables the fine-tuning of the compound's properties for specific applications, whether in medicinal chemistry or materials science.
Scientific Research Applications
Catalytic Activity
5,6,7,8-Tetrahydro-1-naphthol demonstrates significant potential in catalysis. For instance, its selective hydrogenation to produce 5,6,7,8-tetrahydro-1-naphthol was efficiently achieved using a USY-supported NiB nanocatalyst, showcasing superior catalytic activity and selectivity (Wang & Liu, 2017).
Synthetic Chemistry
In synthetic chemistry, 5,6,7,8-tetrahydro-1-naphthol is used in the regioselective and chemoselective synthesis of biologically interesting compounds. A method using hydrosilanes in methanol for the reduction of naphthols to synthesize 5,6,7,8-tetrahydronaphthols, preserving functional phenol scaffolds, highlights its utility in creating complex organic molecules (He, Tang, Luo, & Zeng, 2018).
Spectroscopic Studies
The molecule has been studied for its hydrogen bonding characteristics using infrared and ultraviolet spectroscopy. These studies shed light on the effects of hydrogen bonding on its π-electronic absorption spectra, providing insights into molecular interactions and electronic structures (Laha, Chatterjee, Chakravorti, Ganguly, & Banerjee, 1982).
Organic Synthesis
Further, 5,6,7,8-tetrahydro-1-naphthol plays a role in the synthesis of other complex organic molecules, such as 5,6,7,8‐tetrahydro‐4,9‐dimethoxy‐1H‐benz[f]indole. This involves multiple synthesis steps and showcases the versatility of 5,6,7,8-tetrahydro-1-naphthol in organic synthesis applications (Malesani, Ferlin, & Masiero, 1982).
Solvent Effects on Molecular Interactions
The effect of solvents on the hydrogen bonding interaction of 5,6,7,8-Tetrahydro-2-naphthol in both ground and excited states has been investigated, providing valuable information on the influence of solvent polarity on molecular interactions and reaction mechanisms (Pal, Mallik, Ganguly, & Banerjee, 1989).
Safety And Hazards
5,6,7,8-Tetrahydro-1-naphthol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWNNOCLLOHZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074570 | |
Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1-naphthol | |
CAS RN |
529-35-1 | |
Record name | 5,6,7,8-Tetrahydro-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Hydroxytetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxytetralin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28822 | |
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Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-HYDROXYTETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R7B5I98HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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